molecular formula C11H7ClN2 B182696 2-chloro-1H-perimidine CAS No. 30837-50-4

2-chloro-1H-perimidine

Cat. No. B182696
CAS RN: 30837-50-4
M. Wt: 202.64 g/mol
InChI Key: TWEGKOWCJNQSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1H-perimidine is a heterocyclic aromatic compound that contains a chlorine atom and a pyridine ring. It is a valuable intermediate in organic synthesis and has been found to have various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2-chloro-1H-perimidine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

2-chloro-1H-perimidine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells. It has also been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-chloro-1H-perimidine in lab experiments include its high yield synthesis method, its ability to act as a precursor in the synthesis of various biologically active compounds, and its unique chemical properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research on 2-chloro-1H-perimidine. One direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as an anticancer agent and to further understand its mechanism of action. Additionally, there is potential for the development of new synthetic methods for 2-chloro-1H-perimidine and the exploration of its use in other scientific research applications.
In conclusion, 2-chloro-1H-perimidine is a valuable compound with various scientific research applications. Its unique chemical properties and ability to act as a precursor in the synthesis of biologically active compounds make it a promising area of research for the future.

Synthesis Methods

The synthesis of 2-chloro-1H-perimidine can be achieved by various methods, including the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,3-dimethyl-2-imidazolidinone in the presence of a base. Another method involves the reaction of 2-amino-3-chloropyridine with 1,3-dichloro-1,1,3,3-tetramethylguanidine in the presence of a base. Both methods have been found to produce high yields of 2-chloro-1H-perimidine.

Scientific Research Applications

2-chloro-1H-perimidine has been found to have various scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

30837-50-4

Product Name

2-chloro-1H-perimidine

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-1H-perimidine

InChI

InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14)

InChI Key

TWEGKOWCJNQSMS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl

Origin of Product

United States

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